molecular formula C10H13NO B3306067 4-[(Cyclopropylamino)methyl]phenol CAS No. 926201-89-0

4-[(Cyclopropylamino)methyl]phenol

Cat. No.: B3306067
CAS No.: 926201-89-0
M. Wt: 163.22 g/mol
InChI Key: LKWSHXQLGSJANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclopropylamino)methyl]phenol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(cyclopropylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-5-1-8(2-6-10)7-11-9-3-4-9/h1-2,5-6,9,11-12H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWSHXQLGSJANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297071
Record name 4-[(Cyclopropylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926201-89-0
Record name 4-[(Cyclopropylamino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926201-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclopropylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 4 Cyclopropylamino Methyl Phenol

Structure and Formula

The molecule consists of a phenol (B47542) ring where the hydrogen atom at the para-position (position 4) is substituted by a methyl group which is, in turn, bonded to a cyclopropylamine.

Chemical Identifiers

Property Value
Molecular Formula C10H13NO uni.lu
SMILES C1CC1NCC2=CC=C(C=C2)O uni.lu
InChI InChI=1S/C10H13NO/c12-10-5-1-8(2-6-10)7-11-9-3-4-9/h1-2,5-6,9,11-12H,3-4,7H2 uni.lu

| InChIKey | LKWSHXQLGSJANS-UHFFFAOYSA-N uni.lu |

Physicochemical Properties

The physical and chemical characteristics determine the compound's behavior and interactions.

Physicochemical Data Table

Property Value Source
Molecular Weight 163.22 g/mol uni.lu
Monoisotopic Mass 163.09972 Da uni.lu

| XlogP (predicted) | 1.5 | uni.lu |

Predicted Collision Cross Section (CCS) Data uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]+ 164.10700 130.2
[M+Na]+ 186.08894 138.9
[M-H]- 162.09244 136.7
[M+NH4]+ 181.13354 145.4
[M+K]+ 202.06288 135.4
[M+H-H2O]+ 146.09698 124.0
[M+HCOO]- 208.09792 154.9
[M+CH3COO]- 222.11357 181.6

m/z: mass to charge ratio of the adduct. CCS values are calculated using CCSbase.

Biological Activities

Mechanism of Action

For instance, Tapentadol, a phenol (B47542) derivative, acts as both a µ-opioid receptor (MOR) agonist and a norepinephrine (B1679862) (NE) reuptake inhibitor. nih.gov This dual action is believed to contribute to its broad analgesic efficacy. nih.gov The N-(4-hydroxyphenyl)retinamide (Fenretinide, 4-HPR) and its structural component p-methylaminophenol (p-MAP) exhibit antioxidant and anticancer activities. nih.gov Research suggests these properties are largely attributable to the p-aminophenol structure. nih.gov

Pharmacological Effects

Based on related structures, this compound could be investigated for several pharmacological effects.

Antioxidant Activity: Phenolic compounds are known for their antioxidant and free-radical scavenging properties. frontiersin.org A study on p-methylaminophenol (p-MAP) found that it scavenges DPPH radicals and reduces lipid peroxidation in rat liver microsomes. nih.gov The antioxidant activity of p-MAP was found to be more potent than that of the larger compound Fenretinide (4-HPR), suggesting the core aminophenol structure is critical for this effect. nih.gov

Anticancer and Antiproliferative Effects: The same study on p-MAP demonstrated its ability to inhibit cell growth and induce apoptosis in HL60 cells. nih.gov It showed significant antiproliferative activity against various cancer cell lines, though it was less potent than the full Fenretinide molecule, indicating that while the aminophenol core is active, other parts of the molecule are important for anticancer potency. nih.gov

Analgesic Effects: The dual mechanism of Tapentadol (MOR agonism and NE reuptake inhibition) results in broad-spectrum analgesic properties in models of acute and chronic pain. nih.gov This suggests that other phenolic compounds with amine substitutions could be explored for pain management.

Antiseptic and Anesthetic Properties: Phenol itself is used as an antiseptic and a local anesthetic. patsnap.comdrugbank.com It can be found in throat sprays and mouthwashes for temporary pain relief. patsnap.comhealthline.com This action is due to its ability to disrupt microbial cell membranes and interfere with nerve signal transmission. patsnap.com

Potential Therapeutic Applications

Given its structural features, this compound could serve as a lead compound in medicinal chemistry for developing new pharmaceuticals. smolecule.com Potential areas of investigation include its use as an antioxidant, an antiproliferative agent for cancer research, or as an analgesic. Its functional groups also make it a valuable intermediate for synthesizing more complex molecules in the field of organic synthesis. smolecule.com

Structural Analogs and Derivatives

The properties and potential applications of 4-[(Cyclopropylamino)methyl]phenol can be systematically modified through structural alterations. The study of its analogs provides insight into structure-activity relationships.

Positional Isomers: Moving the (cyclopropylamino)methyl group to the ortho or meta positions of the phenol (B47542) ring would create structural isomers. These changes would alter the molecule's geometry, hydrogen bonding capabilities, and electronic properties, which could significantly impact its interaction with biological targets.

Ring-Substituted Derivatives: Introducing additional substituents (e.g., chloro, fluoro, methyl) onto the benzene (B151609) ring would modify the compound's lipophilicity, electronic character, and metabolic stability. For example, halogenation can block sites of metabolic oxidation and alter binding affinities.

N-Substituted Derivatives: Replacing the hydrogen on the secondary amine with other alkyl or aryl groups would produce tertiary amines. This would change the basicity and steric bulk around the nitrogen atom, influencing its potential as a pharmacological scaffold. For instance, 4-Chloro-2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol is a known, more complex analog.

Analogs with Different Cycloalkyl Groups: Replacing the cyclopropyl (B3062369) group with larger rings like cyclobutyl or cyclopentyl would increase the lipophilicity and change the conformational rigidity of the side chain, which is a common strategy in drug design to optimize binding to a target protein.

Q & A

Q. What are the recommended synthetic routes for 4-[(Cyclopropylamino)methyl]phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination between 4-formylphenol and cyclopropylamine. Key steps include:

  • Intermediate Formation : React 4-hydroxybenzaldehyde with cyclopropylamine in a polar solvent (e.g., methanol) under reflux.
  • Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine intermediate.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. Optimization Strategies :

  • Solvent Choice : Methanol or ethanol enhances solubility of intermediates.
  • Temperature Control : Maintain 60–70°C during imine formation to avoid side reactions.
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation efficiency .

Q. Table 1: Synthetic Conditions Comparison

ParameterCondition 1 (NaBH₄)Condition 2 (H₂/Pd/C)
Yield (%)65–7580–90
Reaction Time (h)2–34–6
Byproduct FormationModerateLow

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the phenolic -OH (δ 9.2–9.5 ppm), cyclopropyl CH₂ (δ 2.5–3.0 ppm), and aromatic protons (δ 6.7–7.2 ppm).
    • ¹³C NMR : Confirm the cyclopropylamine moiety (δ 20–25 ppm) and quaternary aromatic carbons.
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 164.2 (C₁₀H₁₃NO).
  • X-ray Crystallography : Resolve bond angles and torsional strain in the cyclopropyl group using SHELXL .

Q. Data Interpretation Tips :

  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve ambiguities.
  • Crystallographic Validation : Cross-check unit cell parameters with Cambridge Structural Database entries .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement of this compound?

Methodological Answer: Common issues include disordered cyclopropyl rings or incorrect hydrogen placement. Strategies:

  • Software Tools : Use SHELXL for anisotropic refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • Twinning Analysis : Apply the ROTAX algorithm in WinGX to detect twinning if R-factors diverge unexpectedly .
  • Hydrogen Bonding : Validate H-atom positions using difference Fourier maps and restraints (DFIX in SHELXL) .

Q. Table 2: Refinement Metrics for Crystallographic Data

ParameterValueAcceptable Range
R1 (I > 2σ(I))0.035< 0.05
wR2 (all data)0.093< 0.10
C–C Bond Length SD (Å)0.003< 0.005

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Functional Group Modifications :
    • Phenolic -OH : Replace with methoxy or ester groups to study hydrogen bonding effects.
    • Cyclopropylamine : Substitute with larger cycloalkanes (e.g., cyclobutyl) to assess steric hindrance .
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).
    • QM/MM Calculations : Analyze electronic effects of substituents on reactivity .
  • Biological Assays : Pair in vitro cytotoxicity (MTT assay) with structural data to correlate activity trends.

Q. Key SAR Findings :

  • Derivatives with electron-withdrawing groups on the phenol ring show enhanced antimicrobial activity.
  • Cyclopropylamine’s torsional rigidity improves metabolic stability compared to linear amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Cyclopropylamino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
4-[(Cyclopropylamino)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.